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molecular formula C2ClF3 B008367 Chlorotrifluoroethylene CAS No. 79-38-9

Chlorotrifluoroethylene

Cat. No. B008367
M. Wt: 116.47 g/mol
InChI Key: UUAGAQFQZIEFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04342825

Procedure details

A hot solution (60° C.) of 248 g (2 moles) of 4-methylthiophenol, 44.8 g of 85% potassium hydroxide, and 280 ml of acetone were placed in an autoclave. An amount of 256 g (2.2 moles) of trifluorochloroethylene was introduced in 1 h under pressure with agitation at 50°-55° C. After 1 h the reaction mixture was poured out in a solution of 1200 ml of water and 80 g (2 moles) of sodium hydroxide. The final product was extracted with ether, the ether solution was dried, and the solvent was evaporated. The residual oil was distilled at 120° C./1 mm.
Quantity
248 g
Type
reactant
Reaction Step One
Quantity
44.8 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
256 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Name
Quantity
1200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[OH-].[K+].[F:11][C:12]([F:16])=[C:13]([F:15])[Cl:14].[OH-].[Na+]>O.CC(C)=O>[F:11][C:12]([F:16])([S:8][C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=1)[CH:13]([F:15])[Cl:14] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
248 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S
Name
Quantity
44.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
280 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
256 g
Type
reactant
Smiles
FC(=C(Cl)F)F
Step Three
Name
Quantity
80 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The final product was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether solution was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
The residual oil was distilled at 120° C./1 mm

Outcomes

Product
Name
Type
Smiles
FC(C(Cl)F)(SC1=CC=C(C=C1)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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